molecular formula C34H41N7O5 B3433254 KY4Hxq4yme CAS No. 1873316-01-8

KY4Hxq4yme

Cat. No. B3433254
CAS RN: 1873316-01-8
M. Wt: 627.7 g/mol
InChI Key: FLKVNYQKJOGRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KY4Hxq4yme is a synthetic peptide developed by the research team at the University of California, San Francisco. It is an analogue of the naturally-occurring peptide oxytocin, which is known to play a key role in regulating social behavior, stress responses, and other aspects of emotional processing. This compound has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, and depression. In

Mechanism of Action

KY4Hxq4yme works by binding to receptors on the surface of cells and activating a cascade of biochemical reactions. Specifically, this compound binds to oxytocin receptors, which are found throughout the body and play a role in regulating social behavior, stress responses, and other aspects of emotional processing. Once this compound binds to the receptor, it activates a cascade of biochemical reactions that lead to the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. These neurotransmitters are then responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter activity is thought to be responsible for the therapeutic effects of this compound. Additionally, this compound has been found to reduce levels of cortisol, which is a hormone involved in the body’s stress response. Finally, this compound has been found to reduce levels of inflammation, which is thought to be involved in a variety of neurological and psychiatric disorders.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages and limitations for laboratory experiments. One advantage is that this compound is easy to synthesize, which makes it suitable for laboratory experiments. Additionally, this compound is relatively stable, which allows for long-term experiments. However, this compound is also relatively expensive, which can limit its use in laboratory experiments. Finally, this compound is not yet approved for clinical use, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for KY4Hxq4yme. First, further research is needed to better understand the mechanism of action of this compound and its effects on various neurotransmitters. Second, further research is needed to better understand the biochemical and physiological effects of this compound. Third, further research is needed to evaluate the safety and efficacy of this compound in clinical trials. Fourth, further research is needed to develop more cost-effective methods for synthesizing this compound. Finally, further research is needed to explore potential therapeutic applications of this compound in a variety of neurological and psychiatric disorders.

Scientific Research Applications

KY4Hxq4yme has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, and depression. In particular, studies have shown that this compound has the potential to reduce symptoms of autism spectrum disorder, such as social deficits, repetitive behaviors, and communication difficulties. Additionally, this compound has been studied for its potential to reduce symptoms of schizophrenia, such as hallucinations, delusions, and disorganized thinking. Finally, this compound has been studied for its potential to reduce symptoms of depression, such as low mood, fatigue, and difficulty concentrating.

properties

IUPAC Name

ethyl 3-[[2-[[4-[N-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKVNYQKJOGRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099684
Record name β-Alanine, N-[[2-[[[4-[(E)-amino[[(2-ethylbutoxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1873316-01-8, 1610758-20-7
Record name β-Alanine, N-[[2-[[[4-[(E)-amino[[(2-ethylbutoxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873316-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate impurity R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Alanine, N-[[2-[[[4-[(E)-amino[[(2-ethylbutoxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-[[2-[[4-[N-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY4HXQ4YME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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